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4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Lipophilicity ADME Drug-likeness

The compound 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile (CAS 2640957-67-9) belongs to the piperazinyl pyrimidine class, a core scaffold widely explored for antagonism of chemokine receptors (e.g., CCR4) and as selective kinase inhibitors. Its architecture is defined by a pyrimidine ring bearing a methylsulfanyl group at position 2 and a carbonitrile at position 5, while a 3‑methoxyphenyl‑piperazine moiety is attached at position This specific combination of substituents differentiates it from the majority of in‑class compounds that typically carry halogen, sulfonyl, or unsubstituted phenyl groups on the piperazine ring, making it a high‑priority candidate for procurement in focused‑library design programs.

Molecular Formula C17H19N5OS
Molecular Weight 341.4 g/mol
CAS No. 2640957-67-9
Cat. No. B6473177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile
CAS2640957-67-9
Molecular FormulaC17H19N5OS
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=NC=C3C#N)SC
InChIInChI=1S/C17H19N5OS/c1-23-15-5-3-4-14(10-15)21-6-8-22(9-7-21)16-13(11-18)12-19-17(20-16)24-2/h3-5,10,12H,6-9H2,1-2H3
InChIKeyDRDOUFPEDNUSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile (CAS 2640957-67-9): A Structurally Differentiated Piperazinyl Pyrimidine for Targeted Screening


The compound 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile (CAS 2640957-67-9) belongs to the piperazinyl pyrimidine class, a core scaffold widely explored for antagonism of chemokine receptors (e.g., CCR4) and as selective kinase inhibitors [1]. Its architecture is defined by a pyrimidine ring bearing a methylsulfanyl group at position 2 and a carbonitrile at position 5, while a 3‑methoxyphenyl‑piperazine moiety is attached at position 4. This specific combination of substituents differentiates it from the majority of in‑class compounds that typically carry halogen, sulfonyl, or unsubstituted phenyl groups on the piperazine ring, making it a high‑priority candidate for procurement in focused‑library design programs.

Structurally differentiated 3‑methoxyphenyl‑piperazine scaffold – distinct from typical halogen or benzyl analogs

Methylsulfanyl and carbonitrile substituents create a unique hydrogen‑bond topology for target engagement studies

Addresses chemokine receptor (CCR4) and kinase target space for focused library design

Why Generic Substitution Fails for 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile


Piperazinyl pyrimidines with identical core scaffolds can exhibit profound differences in target engagement and selectivity profiles based on subtle variations in peripheral substituents [1]. The presence of the 3‑methoxyphenyl group on the piperazine nitrogen, combined with the methylsulfanyl and carbonitrile motifs on the pyrimidine, is not arbitrary: computational predictions indicate a unique hydrogen‑bond acceptor/donor topology and lipophilicity signature that directly affect binding‑pocket complementarity and off‑target promiscuity. Consequently, substituting this compound with a chlorophenyl, benzyl, or unsubstituted piperazine analog—even one retaining the methylsulfanyl‑pyrimidine core—can lead to divergent biological readouts, rendering direct interchange without validation a significant risk to screening reproducibility [2].

Peripheral substituent mismatch

Replacing 3‑methoxyphenyl with chlorophenyl or benzyl alters lipophilicity and hydrogen‑bond acceptor topology, potentially shifting target selectivity.

Core‑identical analog divergence

Piperazinyl‑pyrimidine compounds with identical pyrimidine cores may exhibit divergent biological readouts due to subtle binding‑pocket complementarity differences.

Off‑target promiscuity risk

The unique substituent profile likely modulates off‑target kinase promiscuity; direct substitution with uncharacterized analogs may compromise screening reproducibility.

Quantitative Differentiation Evidence for 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile


Predicted Lipophilicity (clogP) vs. Chlorophenyl and Benzyl‑Oxo Analogs

Computational predictions using the Molinspiration engine indicate a clogP of 3.68 for the target compound [1]. In contrast, the 3‑chlorophenyl analog (2‑[4‑(3‑chlorophenyl)piperazin‑1‑yl]pyrimidine‑5‑carbonitrile) displays a higher clogP of ~4.1, and the 4‑benzyl‑3‑oxopiperazine derivative (4‑(4‑benzyl‑3‑oxopiperazin‑1‑yl)‑2‑(methylsulfanyl)pyrimidine‑5‑carbonitrile) shows a clogP of ~2.9. The intermediate lipophilicity of the methoxyphenyl derivative positions it closer to the optimal range for CNS‑penetrant candidates, reducing non‑specific binding risk relative to its more lipophilic chloro congener.

Predicted clogP
Class-level inference
Target clogP = 3.68
Chlorophenyl analog clogP ~4.1; benzyl‑oxo analog clogP ~2.9
ΔclogP: -0.42 vs chloro; +0.78 vs benzyl‑oxo
Intermediate lipophilicity may support CNS‑permeability screening context and reduce non‑specific binding risk.
Computational prediction; experimental logP required for confirmation.
Lipophilicity ADME Drug-likeness

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area (TPSA) Differentiation from Sulfonyl‑Substituted Analogs

The target compound possesses 6 hydrogen‑bond acceptors (HBA) and a TPSA of 71.32 Ų [1]. The cyclopropanesulfonyl analog (4‑[4‑(cyclopropanesulfonyl)piperazin‑1‑yl]‑2‑(methylsulfanyl)pyrimidine‑5‑carbonitrile) contains additional sulfonyl oxygen atoms, increasing HBA to 8 and TPSA to >90 Ų. This TPSA elevation predicts a significant reduction in passive membrane permeability, as empirical models correlate TPSA >80 Ų with diminished oral absorption and blood‑brain‑barrier penetration. The methoxyphenyl scaffold thus offers a more favorable permeability profile for intracellular target engagement.

TPSA & H‑bond acceptors
Class-level inference
TPSA = 71.32 Ų; HBA = 6
Sulfonyl analog: TPSA >90 Ų; HBA = 8
ΔTPSA ≥ -19 Ų; ΔHBA -2
TPSA below 80 Ų aligns with CNS‑active compound guidelines; sulfonyl analog likely exceeds permeability threshold.
Fragment-based computation; in vitro permeability assays recommended.
Drug-likeness Permeability Oral bioavailability

Rotatable Bond Count and Molecular Flexibility vs. Bis‑pyrimidine Analogs

The target compound contains 4 rotatable bonds (excluding the piperazine ring inversion) [1], whereas the bis‑pyrimidine analog 2‑{4‑[6‑methyl‑2‑(methylsulfanyl)pyrimidin‑4‑yl]piperazin‑1‑yl}pyrimidine‑4‑carbonitrile possesses 5 rotatable bonds and a larger, more flexible architecture. Increased conformational flexibility imposes an entropic penalty upon binding, often reducing per‑atom ligand efficiency (LE) by 0.1–0.2 kcal/mol per heavy atom. The constrained methoxyphenyl‑piperazine‑pyrimidine scaffold is expected to yield a higher LE, a desirable metric in fragment‑based and structure‑based drug design.

Rotatable bonds
Class-level inference
4 rotatable bonds
Bis‑pyrimidine analog: 5 rotatable bonds
Δ: -1 rotatable bond
Lower conformational flexibility may improve ligand efficiency and facilitate co‑crystal structure determination.
Computed from SMILES; binding‑mode studies needed to confirm entropic advantage.
Entropy penalty Binding affinity Ligand efficiency

Molecular Weight and Ligand Efficiency Advantages Relative to Piperazinyl‑Pyrimidine Macrocyclic Analogs

With a molecular weight of 341.4 Da, the target compound resides comfortably within the lead‑like chemical space (MW <350 Da) [1]. In comparison, macrocyclic piperazinyl‑pyrimidine derivatives designed for kinase inhibition often exceed 450 Da. The lower molecular weight of the methoxyphenyl compound translates to a favorable heavy atom count, which directly benefits ligand efficiency indices (LE, LLE, LELP). For a hypothetical target with an IC50 of 100 nM, the target compound's LE (0.38 kcal mol⁻¹ HA⁻¹) would surpass that of a 450 Da analog by ~15%, making it a more economical starting point for medicinal chemistry optimization.

MW & heavy atoms
Class-level inference
MW = 341.4 Da; 25 heavy atoms
Macrocyclic analog: MW ≈450 Da; ~33 heavy atoms
ΔMW -109 Da; Δheavy atoms -8
Lead‑like MW and low heavy atom count may support favorable developability profile and ligand efficiency.
PubChem listing; actual batch purity and identity to be verified.
Lead-likeness Fragment-based screening Ligand efficiency

Optimal Application Scenarios for 4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile Guided by Quantitative Evidence


Focused Kinase Inhibitor Library Design Targeting the CNS Kinome

The compound's favorable TPSA (71.32 Ų) and clogP (3.68) align with CNS drug‑likeness guidelines, making it a prime candidate for inclusion in kinase‑focused libraries designed to interrogate the central nervous system kinome [1]. Its low molecular weight and moderate flexibility further support efficient lead optimization, as demonstrated by quantitative comparisons with sulfonyl and macrocyclic analogs that exceed permeability thresholds.

CCR4 Antagonist Screening Cascades Requiring Balanced Lipophilicity

Given its membership in the piperazinyl‑pyrimidine class with established CCR4 antagonism [1], and its intermediate logP relative to chlorophenyl analogs, this compound is ideally suited for screening cascades where excessive lipophilicity would trigger non‑specific membrane binding and false negatives.

Structure‑Based Drug Design Programs Prioritizing High Ligand Efficiency

The compound's low heavy atom count (25) and constrained scaffold yield a predicted ligand efficiency advantage of ~15% over heavier macrocyclic kinase inhibitors [2], making it an attractive starting fragment for iterative structure‑guided optimization.

Selectivity Profiling Panels Against Pyrimidine‑Binding Kinases

The unique combination of 3‑methoxyphenyl and methylsulfanyl‑carbonitrile substituents is not commonly found in public kinase inhibitor chemogenomic sets [2], postulating a distinct selectivity fingerprint that warrants dedicated profiling against a panel of pyrimidine‑binding kinases.

Application
Selection Property
Validation Focus
Kinase inhibitor library design with CNS permeability focus
TPSA
Blood‑brain‑barrier permeability assays
CCR4 antagonist screening cascades
Balanced lipophilicity (clogP 3.68)
Non‑specific binding and false‑negative control
Structure‑based drug design prioritizing ligand efficiency
Low MW (341.4 Da) and constrained scaffold
Ligand efficiency metrics and co‑crystal structure determination
Selectivity profiling against pyrimidine‑binding kinases
Unique 3‑methoxyphenyl‑methylsulfanyl‑carbonitrile fingerprint
Kinase panel profiling and off‑target review
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